endo-BCN-PEG4-Boc-amine
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Overview
Description
endo-BCN-PEG4-Boc-amine: is a compound used primarily as a linker in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a Boc-protected amine. The BCN group is highly reactive with azide-tagged biomolecules, making it a valuable tool in bioconjugation and molecular labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-Boc-amine involves the conjugation of a BCN group with a polyethylene glycol (PEG) chain that has a Boc-protected amine. The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is purified to achieve a high purity level (≥98%) and is stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG4-Boc-amine undergoes several types of reactions, including:
Click Chemistry Reactions: The BCN group reacts with azide-bearing compounds to form stable triazole linkages.
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Azide-bearing Compounds: Used in click chemistry reactions with the BCN group.
Mild Acids: Used for deprotecting the Boc group to yield the free amine.
Major Products Formed:
Triazole Linkages: Formed from the reaction of the BCN group with azide-bearing compounds.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
endo-BCN-PEG4-Boc-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation and molecular labeling to study biological processes.
Medicine: Utilized in drug delivery systems and diagnostic imaging.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of endo-BCN-PEG4-Boc-amine involves its reactivity with azide-bearing biomolecules. The BCN group undergoes a click chemistry reaction with azides to form stable triazole linkages. The Boc-protected amine can be deprotected to yield a free amine, which can further react with various functional groups .
Comparison with Similar Compounds
endo-BCN-PEG4-amine: Similar to endo-BCN-PEG4-Boc-amine but lacks the Boc-protected amine.
Propargyl-PEG3-bromide: Contains a propargyl group and a bromide group, used in click chemistry with azide-bearing compounds.
Uniqueness: this compound is unique due to its combination of a BCN group and a Boc-protected amine, allowing for versatile applications in bioconjugation and molecular labeling .
Properties
Molecular Formula |
C26H44N2O8 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O8/c1-26(2,3)36-25(30)28-11-13-32-15-17-34-19-18-33-16-14-31-12-10-27-24(29)35-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
XFUMWZYNWUSABX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origin of Product |
United States |
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